![molecular formula C19H23N3O2S B253948 N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253948.png)

N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been extensively studied for its potential use in cancer treatment, as cancer cells are known to rely heavily on glutamine for their survival and growth.

Mecanismo De Acción

N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide inhibits glutaminase by binding to its active site, preventing the conversion of glutamine to glutamate. This leads to a reduction in the availability of glutamate for use in metabolic pathways, ultimately leading to a decrease in cell growth and proliferation. This compound has been shown to be selective for cancer cells, as normal cells are able to use alternative metabolic pathways to compensate for the inhibition of glutaminase.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to reduce the production of glutamate and other metabolites, leading to a decrease in cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in immune cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide in lab experiments is its specificity for glutaminase and its ability to selectively target cancer cells. This makes it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, this compound has some limitations, including its poor solubility in water and its potential toxicity to normal cells at high concentrations. These limitations must be taken into account when designing experiments using this compound.

Direcciones Futuras

There are several future directions for research on N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide. One area of interest is the development of this compound analogs with improved solubility and selectivity for glutaminase. Another area of interest is the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, the role of glutamine metabolism in other diseases, such as neurodegenerative disorders and metabolic diseases, is an area of active research that may benefit from the use of this compound.

Métodos De Síntesis

The synthesis of N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide involves several steps, including the reaction of 4-butylphenylboronic acid with 2-bromoacetophenone, followed by the reaction of the resulting product with 2-mercaptobenzimidazole. The final step involves the reaction of the resulting compound with N-chlorosuccinimide to obtain this compound. The synthesis of this compound has been optimized to improve its yield and purity for use in scientific research.

Aplicaciones Científicas De Investigación

N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide has been extensively studied for its potential use in cancer treatment. Glutaminase is an enzyme that converts glutamine to glutamate, which is then used in various metabolic pathways in cancer cells. Inhibition of glutaminase with this compound has been shown to reduce the growth and proliferation of cancer cells, making it a promising target for cancer therapy. This compound has also been studied for its potential use in other diseases, such as neurodegenerative disorders and metabolic diseases.

Propiedades

Fórmula molecular |

C19H23N3O2S |

|---|---|

Peso molecular |

357.5 g/mol |

Nombre IUPAC |

N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C19H23N3O2S/c1-2-3-5-13-8-10-14(11-9-13)20-17(23)12-25-19-21-16-7-4-6-15(16)18(24)22-19/h8-11H,2-7,12H2,1H3,(H,20,23)(H,21,22,24) |

Clave InChI |

XZNOFLPWKWODFC-UHFFFAOYSA-N |

SMILES isomérico |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C3=C(N2)CCC3 |

SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C3=C(N2)CCC3 |

SMILES canónico |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C3=C(N2)CCC3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

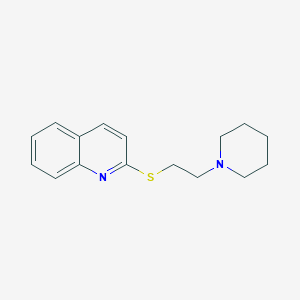

![[(9-Methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile](/img/structure/B253865.png)

![2,3,5,6-tetramethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253868.png)

![2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B253873.png)

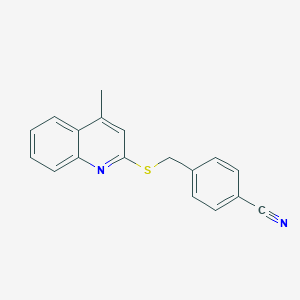

![[(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile](/img/structure/B253883.png)

![[(4,6,8-Trimethyl-2-quinolinyl)sulfanyl]acetic acid](/img/structure/B253884.png)

![2-[(4-methyl-2-quinolinyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B253886.png)

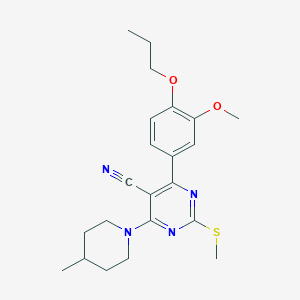

![2-(Methylsulfanyl)-4-phenyl-6-[4-(1-pyrrolidinyl)anilino]-5-pyrimidinecarbonitrile](/img/structure/B253893.png)

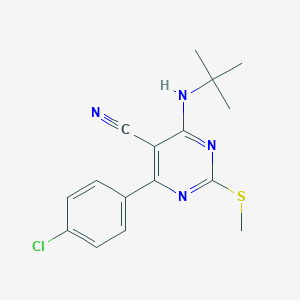

![4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)propyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253896.png)

![4-(4-Chlorophenyl)-6-{[2-(dimethylamino)ethyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253898.png)